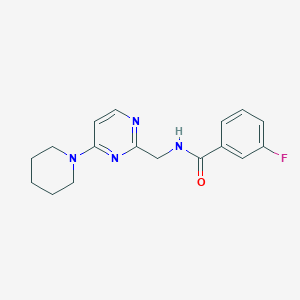

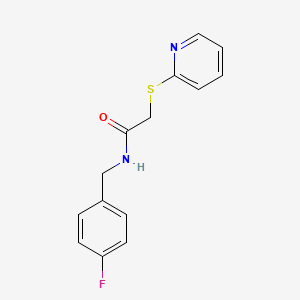

![molecular formula C20H19ClFN3O B2518324 8-(2-氯苄基)-3-(3-氟苯基)-1,4,8-三氮杂螺[4.5]癸-3-烯-2-酮 CAS No. 1189653-03-9](/img/structure/B2518324.png)

8-(2-氯苄基)-3-(3-氟苯基)-1,4,8-三氮杂螺[4.5]癸-3-烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a member of the triazaspirodecanone family, which has been studied for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities. For instance, compounds with the triazaspirodecanone core have been explored for their antipsychotic profiles, as seen in the examination of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which demonstrated promising results in behavioral pharmacological test models .

Synthesis Analysis

The synthesis of triazaspirodecanone derivatives typically involves multi-step reactions, starting from relevant phenylacetonitriles or other suitable precursors. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar triazole component, was achieved in four stages, beginning with the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine . Although the exact synthesis route for the compound is not detailed, it is likely to involve a similar complexity and require careful optimization of reaction conditions to achieve the desired triazaspirodecanone scaffold.

Molecular Structure Analysis

The molecular structure of triazaspirodecanone derivatives is characterized by the presence of a triazole ring fused with a spirodecanone moiety. This unique structure is thought to contribute to the biological activity of these compounds. The presence of substituents, such as chlorobenzyl and fluorophenyl groups, can significantly influence the molecular interactions and binding affinities of these molecules to biological targets, which is critical for their pharmacological effects .

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanone derivatives is influenced by the functional groups attached to the core structure. The presence of halogens, such as chlorine and fluorine, can affect the electron density and thus the reactivity of the molecule. These substituents can also play a role in the interaction of the compound with enzymes and receptors, potentially leading to various biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents and the spirodecanone ring system can influence these properties, which in turn affect the compound's pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves spectroscopic methods such as IR, 1H NMR, and mass spectrometry, as well as elemental analysis to confirm their identity and purity .

科学研究应用

抗精神病药探索

一项研究考察了相关化合物的抗精神病谱,在生化和行为药理学测试模型中显示出潜力,同时降低了神经系统副作用的倾向。这项研究表明此类化合物在开发具有较低副作用谱的抗精神病药物方面具有实用性 (Wise 等,1985)。

ORL1 受体激动剂

另一项研究发现了对人 ORL1(孤儿素 FQ/促痛素)受体具有高亲和力的配体,从而合成出表现出高亲和力和对阿片受体具有中等到良好选择性的优化配体。这些发现突出了该化合物在开发针对 ORL1 受体用于疼痛管理的新型治疗剂中的作用 (Röver 等,2000)。

抗惊厥活性

对在芳环上含有氟或三氟甲基取代基的衍生物的研究表明,在最大电休克 (MES) 试验中抗惊厥活性增加。这项工作表明该化合物与创造更有效的癫痫发作疾病治疗方法有关 (Obniska 等,2006)。

缓激肽 NK2 受体拮抗剂

对螺哌啶的研究,包括相关化合物,已经发现了缓激肽 NK2 受体的有效且选择性的非肽拮抗剂。这些化合物可能有利于治疗呼吸系统疾病,展示了结构相似的化合物在呼吸治疗中的潜力 (Smith 等,1995)。

属性

IUPAC Name |

8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c21-17-7-2-1-4-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-5-3-6-16(22)12-14/h1-7,12H,8-11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUSRTWAHPQSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

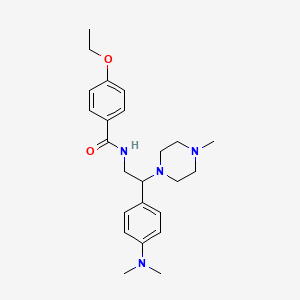

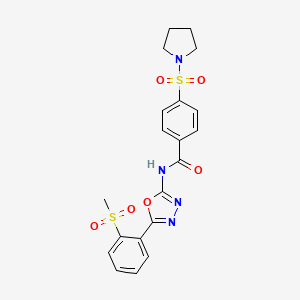

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)

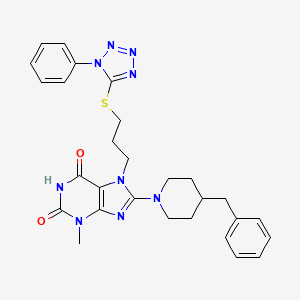

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

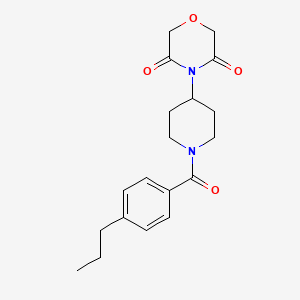

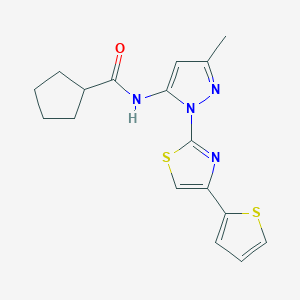

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)